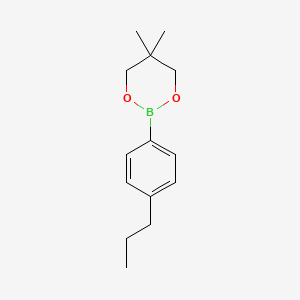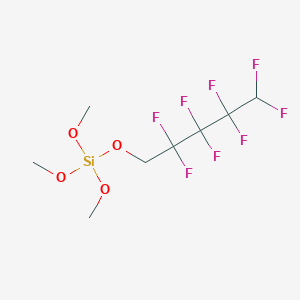
N2-acetyl-N6-diazo-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-6-azido-L-norleucine is a synthetic amino acid derivative characterized by the presence of an azido group at the sixth position of the norleucine backbone and an acetyl group at the amino terminus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-6-azido-L-norleucine typically involves the following steps:
Protection of the Amino Group: The amino group of L-norleucine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Azido Group: The protected L-norleucine is then subjected to azidation, where the azido group is introduced at the sixth position using reagents like sodium azide.
Deprotection and Acetylation: The protecting group is removed, and the resulting compound is acetylated at the amino terminus using acetic anhydride.
Industrial Production Methods
Industrial production of N-Acetyl-6-azido-L-norleucine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-Acetyl-6-azido-L-norleucine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Click Chemistry:
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Acetic Anhydride: Used for acetylation.
Hydrogen Gas and Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from click chemistry reactions.
科学的研究の応用
N-Acetyl-6-azido-L-norleucine has diverse applications in scientific research:
Chemical Biology: Used for labeling and tracking biomolecules due to its azido group, which can be selectively modified.
Medicinal Chemistry: Explored as a potential therapeutic agent or as a building block for drug development.
Protein Engineering: Incorporated into proteins to study structure-function relationships or to introduce novel functionalities.
Bioconjugation: Used in the development of bioconjugates for imaging or therapeutic purposes.
作用機序
The mechanism of action of N-Acetyl-6-azido-L-norleucine involves its incorporation into biomolecules, where it can exert effects through various pathways:
Molecular Targets: The azido group can interact with specific molecular targets, enabling selective labeling or modification.
Pathways Involved: The compound can participate in metabolic pathways, where it may be converted into active metabolites or interact with enzymes and receptors.
類似化合物との比較
N-Acetyl-6-azido-L-norleucine can be compared with other similar compounds such as:
N-Acetyl-L-norleucine: Lacks the azido group, making it less versatile for bioconjugation.
6-Azido-L-norleucine: Lacks the acetyl group, which may affect its incorporation into biomolecules.
N-Acetyl-L-leucine: Similar structure but lacks the azido group, limiting its applications in click chemistry.
Conclusion
N-Acetyl-6-azido-L-norleucine is a versatile compound with significant potential in various scientific fields. Its unique structural features enable a wide range of chemical reactions and applications, making it a valuable tool in chemical biology, medicinal chemistry, and protein engineering.
特性
分子式 |
C8H14N4O3 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
2-acetamido-6-azidohexanoic acid |
InChI |
InChI=1S/C8H14N4O3/c1-6(13)11-7(8(14)15)4-2-3-5-10-12-9/h7H,2-5H2,1H3,(H,11,13)(H,14,15) |
InChIキー |
YVTWABJVKYDHGY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)

![Benzene, [(5-hexenyloxy)methyl]-](/img/structure/B12064047.png)

amine](/img/structure/B12064063.png)
![Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B12064069.png)
![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)

![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)
![5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)




